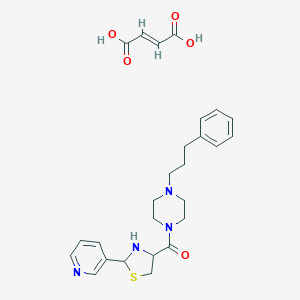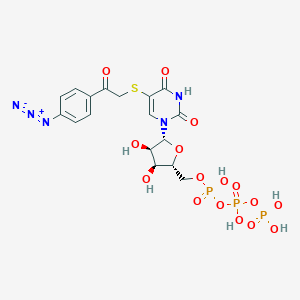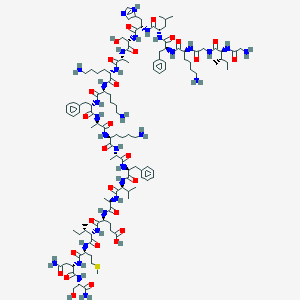
Cyclopentenylcytosine 6-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentenylcytosine 6-triphosphate (CPEC-TTP) is a nucleoside analog that has been synthesized and studied for its potential use in scientific research. It is a modified version of cytosine, one of the four nucleotide bases that make up DNA and RNA. CPEC-TTP is unique in that it has a cyclopentenyl group attached to the cytosine base, which alters its properties and makes it useful for certain applications.
Wirkmechanismus
Cyclopentenylcytosine 6-triphosphate works by inhibiting the activity of DNA methyltransferases, which are enzymes that add methyl groups to DNA. Methylation can affect gene expression by altering the way that DNA is packaged and accessed by the cell's machinery. By inhibiting DNA methyltransferases, this compound can alter gene expression and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in cells and animals. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through its effects on gene expression. It has also been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Cyclopentenylcytosine 6-triphosphate is that it is a specific inhibitor of DNA methyltransferases, which can be useful for studying the role of these enzymes in gene expression and disease. However, one limitation is that it may have off-target effects on other enzymes or pathways, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on Cyclopentenylcytosine 6-triphosphate. One area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Another area of interest is its effects on other epigenetic modifications, such as histone modifications. Finally, there may be potential for the development of other nucleoside analogs based on the this compound structure.
Synthesemethoden
Cyclopentenylcytosine 6-triphosphate can be synthesized using a multi-step process that involves the modification of cytosine. The first step is to protect the amine group on the cytosine molecule, which is done using a protecting group such as tert-butyldimethylsilyl (TBDMS). The next step is to add the cyclopentenyl group to the cytosine base using a palladium-catalyzed coupling reaction. Finally, the protecting group is removed to reveal the this compound molecule.
Wissenschaftliche Forschungsanwendungen
Cyclopentenylcytosine 6-triphosphate has been studied for its potential use in scientific research, particularly in the field of epigenetics. Epigenetics is the study of changes in gene expression that do not involve changes to the underlying DNA sequence. This compound has been shown to inhibit the activity of DNA methyltransferases, which are enzymes that add methyl groups to DNA and can affect gene expression. This inhibition can lead to changes in gene expression and may have therapeutic applications in diseases such as cancer.
Eigenschaften
CAS-Nummer |
118045-71-9 |
|---|---|
Molekularformel |
C10H16N3O13P3 |
Molekulargewicht |
479.17 g/mol |
IUPAC-Name |
[[(3R,4S,5R)-3-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxycyclopenten-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N3O13P3/c11-7-1-2-13(10(16)12-7)6-3-5(8(14)9(6)15)4-24-28(20,21)26-29(22,23)25-27(17,18)19/h1-3,6,8-9,14-15H,4H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t6-,8-,9+/m1/s1 |
InChI-Schlüssel |
SDWSIGMPZFNONK-VDAHYXPESA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C=C([C@H]([C@H]2O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Synonyme |
CPC TP CPEC-TP cyclopentenyl cytosine 5'-triphosphate cyclopentenylcytosine 6-triphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)

![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)

![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)


![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)




